Cas no 863637-26-7 (2H-INDAZOLE-3-CARBOXYLIC ACID, METHYL ESTER)

2H-INDAZOLE-3-CARBOXYLIC ACID, METHYL ESTER structure
863637-26-7 structure
Product Name:2H-INDAZOLE-3-CARBOXYLIC ACID, METHYL ESTER
CAS-nummer:863637-26-7
MF:C9H8N2O2
MW:176.172021865845
CID:3284439
PubChem ID:657476
Update Time:2025-04-21

2H-INDAZOLE-3-CARBOXYLIC ACID, METHYL ESTER Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-INDAZOLE-3-CARBOXYLIC ACID, METHYL ESTER
    • DTXCID60300755
    • 3-INDAZOLECARBOXYLIC ACID METHYL ESTER
    • SY032788
    • methyl 1H-indazol-3-yl carboxylate
    • methyl1H-indazole-3-carboxylate
    • BDBM43550
    • Methyl 3-indazolylcarboxylate
    • cid_657476
    • methyl-1H-indazole-3-carboxylate
    • NCGC00020846-01
    • FM131984
    • indazole-3-carboxylic methyl ester
    • methyl indazole-3-carboxylate
    • SCHEMBL498053
    • HMS2281G14
    • AKOS003239708
    • NCGC00020846-02
    • MLS000037996
    • EN300-98794
    • 43120-28-1
    • INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER
    • METHYL 3-INDAZOLECARBOXYLATE
    • BCP11314
    • 1H-Indazole-3-carboxylic acid methyl ester
    • PB14207
    • Q27207315
    • 694-545-7
    • DB-088158
    • MFCD01138133
    • methyl 1H-indazole-3-carboxylate
    • STK895597
    • 3-(Methoxycarbonyl)-1H-indazole; Methyl 1H-indazole-3-carboxylate; Methyl 3-indazolecarboxylate
    • CS-W020527
    • methyl 2h-indazolecarboxylate
    • Methyl 1H-indazole-3-carboxylate, 97%
    • CHEBI:119835
    • DTXSID20349685
    • 1H-Indazole-3-carboxylic acid, methyl ester
    • CHEMBL1558246
    • SS-4639
    • 863637-26-7
    • AG-690/11837082
    • KWTCVAHCQGKXAZ-UHFFFAOYSA-N
    • SMR000038274
    • AC-29514
    • ALBB-024260
    • BBL022387
    • AKOS017259738
    • Inchi: 1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)
    • InChI-sleutel: KWTCVAHCQGKXAZ-UHFFFAOYSA-N
    • LACHT: N1=C2C(C=CC=C2)=C(C(OC)=O)N1

Berekende eigenschappen

  • Exacte massa: 176.059
  • Monoisotopische massa: 176.059
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 208
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55A^2
  • XLogP3: 1.7

Experimentele eigenschappen

  • Dichtheid: 1.324
  • Smeltpunt: 162-163℃
  • Kookpunt: 345.2°Cat760mmHg
  • Vlampunt: 162.6°C
  • Brekindex: 1.648
  • PSA: 54.98000
  • LogboekP: 1.34950
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie